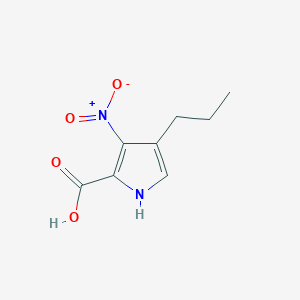
3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid: is an organic compound with the molecular formula C8H10N2O4 . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a nitro group at the third position, a propyl group at the fourth position, and a carboxylic acid group at the second position of the pyrrole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid typically involves the nitration of a suitable pyrrole precursor followed by the introduction of the propyl group and carboxylation. One common method involves the following steps:
Nitration: The nitration of 4-propylpyrrole can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the third position.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to form 3-amino-4-propyl-1H-pyrrole-2-carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products:
Reduction: 3-amino-4-propyl-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of nitro and carboxylic acid groups on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
3-nitro-1H-pyrrole-2-carboxylic acid: Lacks the propyl group, leading to different reactivity and biological activity.
4-propyl-1H-pyrrole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical properties and applications.
3-amino-4-propyl-1H-pyrrole-2-carboxylic acid: A reduction product of 3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid with distinct biological activities.
Uniqueness: The presence of both the nitro and propyl groups in this compound imparts unique chemical and biological properties, making it a versatile compound for various research and industrial applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-3-5-4-9-6(8(11)12)7(5)10(13)14/h4,9H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUWFSLRDWAXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=C1[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














